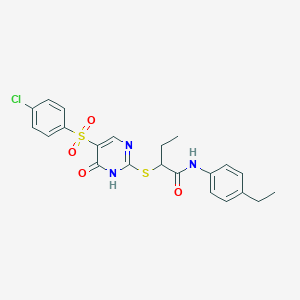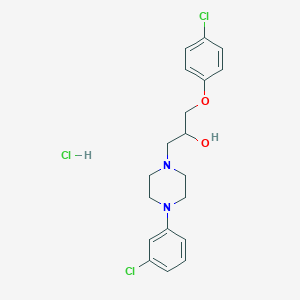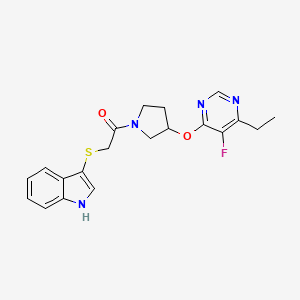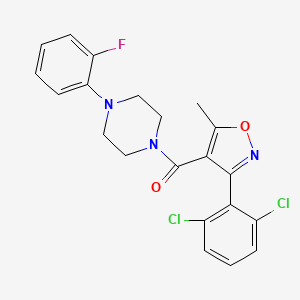
3-(Azidomethyl)azetidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azidomethyl)azetidine hydrochloride is a chemical compound with the molecular formula C4H9ClN4. It has a molecular weight of 148.59 and is considered a building block in chemistry .
Synthesis Analysis
Azetidines, including 3-(Azidomethyl)azetidine hydrochloride, can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves a relay catalysis strategy that enables a [3 + 1]-annulation reaction between a cyclopropane 1,1-diester and aromatic amines .Molecular Structure Analysis
The molecular structure of 3-(Azidomethyl)azetidine hydrochloride consists of four carbon atoms, nine hydrogen atoms, one chlorine atom, and four nitrogen atoms .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .作用机制
Target of Action
3-(Azidomethyl)azetidine hydrochloride is a type of azetidine, a four-membered nitrogen-containing heterocycle . Azetidines are known to be incorporated into pharmaceutically relevant scaffolds, which can result in improved pharmacokinetic properties . .
Mode of Action
The mode of action of 3-(Azidomethyl)azetidine hydrochloride involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be used in the synthesis of complex natural products . The [2 + 2] photocycloaddition reaction, which is involved in the synthesis of azetidines, is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds .
Pharmacokinetics
Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
The resulting polymers from the polymerization of ring-strained nitrogen-containing monomers like azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
The photochemical behavior of excited state imines, which are involved in the aza paternò–büchi reaction, is known to be influenced by environmental factors .
实验室实验的优点和局限性
The main advantage of using 3-(Azidomethyl)azetidine;hydrochloride in lab experiments is that it is a versatile reagent that can be used in a variety of scientific research applications. It is also a relatively inexpensive reagent that can be easily synthesized. However, it is a highly reactive compound, and it must be handled with caution to avoid potential hazards.
未来方向
Future research on 3-(Azidomethyl)azetidine;hydrochloride could focus on the development of new synthetic methods for the synthesis of the compound, as well as the development of new applications for the reagent. Additionally, further studies could be conducted to explore the effects of the reagent on different biochemical and physiological processes. Finally, further research could be conducted to explore the potential of the compound as a drug delivery system.
合成方法
3-(Azidomethyl)azetidine;hydrochloride can be synthesized by the reaction of 4-methylpiperidine with sodium azide in the presence of an aqueous solution of hydrochloric acid. The reaction yields a white solid, which is then purified by recrystallization from methanol. Alternatively, the compound can be synthesized from the reaction of 4-methylpiperidine with sodium azide in the presence of aqueous sodium hydroxide. The reaction yields a yellow solid that is then purified by recrystallization from methanol.
科学研究应用
3-(Azidomethyl)azetidine;hydrochloride is used as a reagent in a variety of scientific research applications. It is a useful tool for the synthesis of amines, heterocyclic compounds, and polymers. It is also used as a catalyst in the synthesis of peptides and as a reagent in organic synthesis. It has been used in a variety of biochemical and physiological studies. It has been used to study the structure and reactivity of proteins, peptides, and other biomolecules. It has also been used in the study of enzyme kinetics, drug metabolism, and drug-receptor interactions.
安全和危害
属性
IUPAC Name |
3-(azidomethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-8-7-3-4-1-6-2-4;/h4,6H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFQRAONICUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864061-04-0 |
Source


|
| Record name | 3-(azidomethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2787694.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2787697.png)

![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
